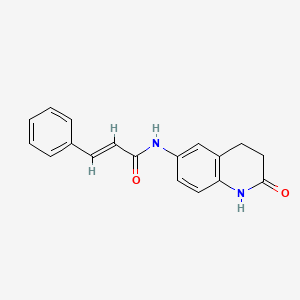

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide

Description

The compound “(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide” features a 1,2,3,4-tetrahydroquinolin-2-one core substituted at the 6-position with an (E)-configured α,β-unsaturated amide group. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to engage in hydrogen bonding via the lactam carbonyl . The 3-phenylprop-2-enamide moiety introduces a planar, conjugated system that may enhance π-π stacking interactions with biological targets.

Properties

IUPAC Name |

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-6,8-10,12H,7,11H2,(H,19,21)(H,20,22)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXXJMQCHTWTBQ-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the enamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinolinone Cores

Compounds sharing the tetrahydroquinolin-2-one core but differing in substituents include:

Key Observations :

- The target compound’s phenylprop-2-enamide group distinguishes it from analogues with heterocyclic (e.g., thiophene in 26/27 ) or polar (e.g., hydroxyacetate in IK ) substituents. This could influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Functional Analogues with 2-Oxoindoline Scaffolds

describes 2-oxoindoline derivatives (e.g., 15, 1-F, M) with structural similarities to the tetrahydroquinolinone core:

Comparison :

- The tetrahydroquinolinone core in the target compound provides saturation (vs. indole in 1-F), reducing aromaticity but increasing rigidity, which may favor binding to specific enzyme pockets .

Computational and Crystallographic Insights

- Structural Descriptors (): A related tetrahydroquinolinone derivative with imidazole and tetrazole groups demonstrates the scaffold’s adaptability in drug design, though increased complexity may reduce synthetic feasibility .

Biological Activity

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.

- IUPAC Name : this compound

- Molecular Formula : C18H18N2O

- Molecular Weight : 278.35 g/mol

The compound exhibits its biological activity primarily through interactions with various molecular targets. It has been shown to modulate neurotransmitter systems and may influence pathways involved in inflammation and cancer progression.

Anticonvulsant Activity

Research has indicated that certain derivatives of the cinnamamide class, including related compounds to this compound, demonstrate significant anticonvulsant properties. In preclinical studies, these compounds were effective in various models of epilepsy:

| Model | ED50 (mg/kg) | Route |

|---|---|---|

| Frings audiogenic seizure model | 13.21 | i.p. |

| Maximal electroshock test | 44.46 | i.p. |

| 6-Hz psychomotor seizure model | 71.55 | i.p. |

These findings suggest that the compound could be a candidate for further development in the treatment of epilepsy and seizure disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF-7 (breast) | 15.5 | MTT assay |

| HeLa (cervical) | 12.0 | Apoptosis assay |

The structure–activity relationship (SAR) studies have identified specific functional groups that enhance cytotoxicity against these cancer cell lines .

Anti-inflammatory Effects

In addition to its anticonvulsant and anticancer activities, this compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is critical for conditions characterized by chronic inflammation.

Case Studies

- Epilepsy Treatment : A study involving a mouse model demonstrated that administration of related cinnamamide derivatives significantly reduced seizure frequency and severity compared to controls. The compound's efficacy was attributed to its ability to stabilize neuronal membranes and modulate ion channel activity .

- Cancer Therapy : In vitro studies on human breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.